N-(4-iminoquinazolin-3(4H)-yl)-4-methylbenzamide
Description
N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(4-iminoquinazolin-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)16(21)19-20-10-18-14-5-3-2-4-13(14)15(20)17/h2-10,17H,1H3,(H,19,21) |
InChI Key |
XNZQXBVNNDUCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE typically involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the quinazoline ring structure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives .
Scientific Research Applications
N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE can be compared with other quinazoline derivatives, such as:
4-Imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one: Known for its antimicrobial activities.
Quinazolin-4-ones: These compounds exhibit broad-spectrum antimicrobial activity and are used to overcome antibiotic resistance.
The uniqueness of N-[4-IMINO-3(4H)-QUINAZOLINYL]-4-METHYLBENZAMIDE lies in its specific imino and benzamide functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
